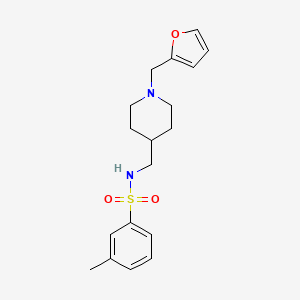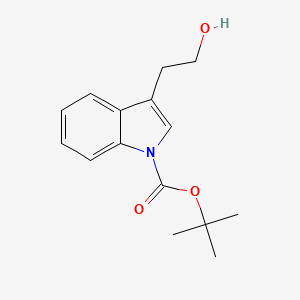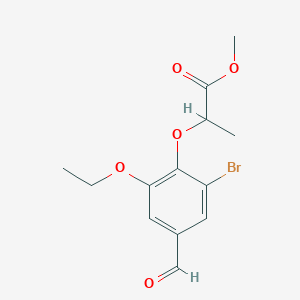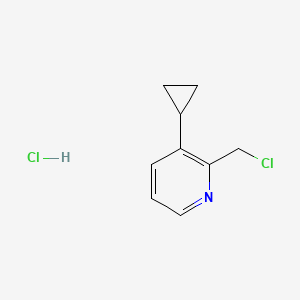![molecular formula C16H11N3O3 B2646551 (Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one CAS No. 303124-73-4](/img/structure/B2646551.png)
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one, also known as BDHQ, is an organic compound that has gained attention in the scientific community due to its potential applications in various fields. BDHQ is a quinoline derivative that exhibits interesting biological activities, making it a promising candidate for drug development and other scientific research applications.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Biological Applications
Quinoline derivatives have been explored for their potential as fluorescent probes, particularly for sensing biological zinc (Zn(II)) ions. For instance, Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline, exhibiting significant fluorescence enhancements upon Zn(II) coordination, highlighting their utility in selective and reversible biological Zn(II) detection. These compounds, due to their low background fluorescence and high emissive Zn(II) complexes, offer improved specificity for Zn(II) over other metal ions, making them suitable for in vivo applications (Nolan et al., 2005). Similarly, McQuade and Lippard (2010) synthesized cell-trappable fluorescent probes for Zn(II), further emphasizing the role of quinoline derivatives in biological imaging and metal ion detection (McQuade & Lippard, 2010).
Antitumor and Antioxidant Activities
Quinoline-3-carbaldehyde hydrazones have been investigated for their cytotoxic properties against various human tumor cell lines. Korcz et al. (2018) reported that certain benzotriazole-containing quinolines exhibited pronounced cancer cell growth inhibitory effects, suggesting their potential as anticancer agents. The study identified compounds with selective activity against pancreas cancer and cervical cancer cell lines, indicating the promise of quinoline derivatives in developing novel anticancer therapies (Korcz et al., 2018).
Chemosensors for Metal Ion Detection
Quinoline-benzothiazole-based chemosensors have been developed for the rapid detection of metal ions, such as indium (In3+), demonstrating the versatility of quinoline derivatives in environmental monitoring and analytical chemistry. Shaji and Kumar (2022) highlighted the synthesis of a probe capable of detecting In3+ ions efficiently, indicating the potential of such compounds in the development of sensitive and selective chemosensors for various applications (Shaji & Kumar, 2022).
Antibacterial Agents
Quinoline derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the broad spectrum of biological activities associated with these compounds. Jayanna et al. (2013) synthesized novel quinoline derivatives and screened them for antibacterial and antioxidant activities, finding some compounds to exhibit potent antibacterial activity, highlighting their potential as antibacterial agents (Jayanna et al., 2013).
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yldiazenyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-13-5-4-12(11-2-1-7-17-16(11)13)19-18-10-3-6-14-15(8-10)22-9-21-14/h1-8,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMXUBQJJRZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)quinolin-8(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2646469.png)
![2-[Carboxymethyl(3-phenylpropyl)amino]acetic acid](/img/structure/B2646470.png)
![3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2646471.png)
![(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B2646472.png)
![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)
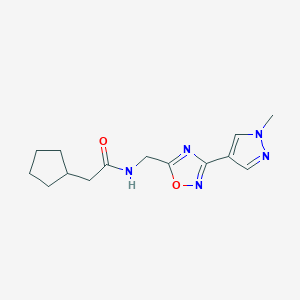
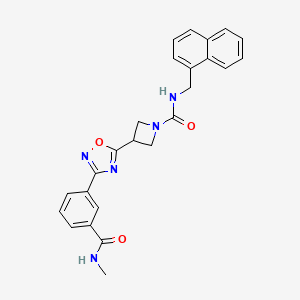
![methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2646479.png)
